molecular formula C24H45O5P B14368504 Phosphoric acid--2,3-dinonylphenol (1/1) CAS No. 90250-01-4

Phosphoric acid--2,3-dinonylphenol (1/1)

Cat. No.: B14368504
CAS No.: 90250-01-4
M. Wt: 444.6 g/mol
InChI Key: YKJRVDYPGQJWJZ-UHFFFAOYSA-N
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Description

Phosphoric acid–2,3-dinonylphenol (1/1) is a chemical compound formed by the combination of phosphoric acid and 2,3-dinonylphenol in a 1:1 molar ratio Phosphoric acid is a triprotic acid commonly used in various industrial applications, while 2,3-dinonylphenol is an organic compound known for its surfactant properties

Properties

CAS No.

90250-01-4

Molecular Formula

C24H45O5P

Molecular Weight

444.6 g/mol

IUPAC Name

2,3-di(nonyl)phenol;phosphoric acid

InChI

InChI=1S/C24H42O.H3O4P/c1-3-5-7-9-11-13-15-18-22-19-17-21-24(25)23(22)20-16-14-12-10-8-6-4-2;1-5(2,3)4/h17,19,21,25H,3-16,18,20H2,1-2H3;(H3,1,2,3,4)

InChI Key

YKJRVDYPGQJWJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=C(C(=CC=C1)O)CCCCCCCCC.OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Alkylation of Phenol with Nonene

The synthesis of 2,3-dinonylphenol begins with the alkylation of phenol using nonene (C₉H₁₈) under acidic conditions. Acid-modified montmorillonite clays or zeolites are preferred catalysts due to their selectivity for para- and ortho-alkylation. For example, acid-treated clays promote the formation of 2,3-dinonylphenol by directing the nonyl groups to the 2- and 3-positions of the phenolic ring.

Reaction Conditions

  • Catalyst : Sulfuric acid–activated montmorillonite (5–10 wt%)
  • Temperature : 80–120°C
  • Molar Ratio : Phenol-to-nonene ratio of 1:2 to minimize dialkylation
  • Time : 4–8 hours under reflux

Mechanism
The reaction proceeds via Friedel-Crafts alkylation, where the acidic catalyst generates carbocations from nonene. These carbocations attack the electron-rich ortho and para positions of phenol. The steric bulk of the nonyl groups favors 2,3-substitution over 4-substitution.

Yield Optimization

  • Excess phenol (2:1 molar ratio) reduces dialkylated byproducts.
  • Continuous removal of water improves reaction efficiency.

Esterification with Phosphoric Acid

Direct Esterification

The 2,3-dinonylphenol is reacted with phosphoric acid (H₃PO₄) in a 1:1 molar ratio. This step is typically conducted in an anhydrous solvent under inert atmosphere to prevent hydrolysis.

Protocol

  • Reactants :
    • 2,3-Dinonylphenol (1 mol)
    • Phosphoric acid (85% purity, 1 mol)
    • Solvent: Toluene or dichloromethane (200 mL)
    • Catalyst: p-Toluenesulfonic acid (0.1 mol%)
  • Conditions :
    • Temperature: 60–80°C
    • Duration: 6–12 hours
    • Stirring: 500 rpm under nitrogen

Reaction Equation
$$
\text{C}{24}\text{H}{36}\text{O} + \text{H}3\text{PO}4 \rightarrow \text{C}{24}\text{H}{36}\text{O} \cdot \text{H}3\text{PO}4 + \text{H}_2\text{O}
$$

Industrial-Scale Production

Continuous flow reactors are employed for large-scale synthesis to enhance yield and consistency. Key parameters include:

  • Residence Time : 30–60 minutes
  • Pressure : 2–5 bar to maintain solvent reflux
  • Catalyst Recovery : Ion-exchange resins enable catalyst reuse, reducing costs.

Purification and Characterization

Solvent Extraction

Post-reaction, the crude product is purified via liquid-liquid extraction:

  • Washings :
    • 1 M HCl (2 × 50 mL) to remove unreacted H₃PO₄
    • Saturated NaCl (3 × 50 mL) to eliminate residual water
  • Drying : Anhydrous MgSO₄ or molecular sieves
  • Evaporation : Rotary evaporation under reduced pressure (40°C, 100 mbar)

Column Chromatography

Silica gel chromatography (ethyl acetate/hexane, 3:7 v/v) separates the target compound from nonylphenol oligomers and phosphoric acid dimers.

Analytical Validation

  • Purity : HPLC (C18 column, UV detection at 254 nm) confirms ≥98% purity.
  • Structural Confirmation :
    • ³¹P NMR : δ = −0.5 to 0.5 ppm (single peak for monoester).
    • IR Spectroscopy : Peaks at 1250 cm⁻¹ (P=O) and 3400 cm⁻¹ (O-H).

Comparative Analysis of Synthesis Methods

Parameter Batch Reactor Continuous Flow
Yield 75–85% 90–95%
Reaction Time 12 hours 1 hour
Catalyst Consumption High Low (recyclable)
Scalability Limited High

Data synthesized from

Challenges and Innovations

Isomer Control

Achieving exclusive 2,3-substitution in dinonylphenol remains challenging. Recent advances use shape-selective zeolites (e.g., ZSM-5) to favor ortho-alkylation, improving isomer purity to >90%.

Environmental Considerations

Waste streams containing unreacted nonene and phenol require treatment via activated carbon adsorption or biodegradation to meet regulatory standards.

Industrial Applications and Patents

  • Patent US4661477 : Describes phosphoric acid monoester salts synthesized via analogous methods, highlighting the role of alkyl chain length in bioactivity.
  • EP0558847A1 : Details alkylphenol production using acid-modified clays, relevant to 2,3-dinonylphenol synthesis.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid–2,3-dinonylphenol (1/1) undergoes various chemical reactions, including:

    Oxidation: The phenolic group in 2,3-dinonylphenol can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding hydroquinone.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with alkyl halides to form ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Alkyl halides, such as methyl iodide (CH₃I), in the presence of a base like sodium hydroxide (NaOH), facilitate substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Ethers

Scientific Research Applications

Phosphoric acid–2,3-dinonylphenol (1/1) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized as a surfactant in formulations for detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism by which phosphoric acid–2,3-dinonylphenol (1/1) exerts its effects involves the interaction of the phenolic hydroxyl group with various molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, enzymes, and other biomolecules. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phosphoric acid–nonylphenol (1/1)
  • Phosphoric acid–octylphenol (1/1)
  • Phosphoric acid–dodecylphenol (1/1)

Uniqueness

Phosphoric acid–2,3-dinonylphenol (1/1) is unique due to the presence of the dinonylphenol moiety, which imparts distinct hydrophobic and surfactant properties. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required. Additionally, the specific arrangement of the nonyl groups in 2,3-dinonylphenol can influence the compound’s reactivity and interaction with other molecules, setting it apart from other similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Phosphoric Acid--2,3-Dinonylphenol (1/1), and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed esterification, where phosphoric acid reacts with 2,3-dinonylphenol under controlled conditions. Key parameters include temperature (80–120°C), stoichiometric ratios (1:1 molar ratio), and inert atmosphere to prevent oxidation. Purification involves column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization. Purity is validated using HPLC (≥98% purity) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .
Characterization Technique Application
¹H/³¹P NMR Confirm ester bond formation and absence of unreacted phenol
FTIR Detect P=O (1230–1260 cm⁻¹) and phenolic O-H (3300 cm⁻¹) stretches
Elemental Analysis Verify C, H, and P content within ±0.3% theoretical values

Q. How does the acidity (pKa) of Phosphoric Acid--2,3-Dinonylphenol influence its reactivity in aqueous systems?

  • Methodological Answer : The pKa of the phosphoric acid moiety determines protonation states and interaction with nucleophiles. Experimental pKa values can be measured via potentiometric titration in water/THF (1:1). Computational methods (e.g., DFT at B3LYP/6-31G**) predict pKa trends but may deviate by ±0.5 units due to solvent effects. For example, Pauling’s rules estimate pKa1 ≈ 2.2 (experimental) vs. 3.0 (predicted) for analogous phosphoric acids .

Advanced Research Questions

Q. What computational strategies resolve discrepancies between experimental and theoretical data for Phosphoric Acid--2,3-Dinonylphenol’s reaction mechanisms?

  • Methodological Answer : Hybrid QM/MM simulations (e.g., Gaussian 16 with CPCM solvent model) model transition states and free-energy barriers. For example, competing pathways (e.g., SN2 vs. hydrogen-bond-assisted mechanisms) are evaluated using intrinsic reaction coordinate (IRC) analysis. Discrepancies arise from solvent dynamics or implicit solvation approximations; explicit solvent MD simulations (NAMD) improve accuracy .
Computational Tool Application Limitation
DFT (B3LYP) Predicts electronic structure and transition statesNeglects entropic effects
MD Simulations Models solvent interactionsHigh computational cost

Q. How can contradictory catalytic activity data be analyzed in studies involving Phosphoric Acid--2,3-Dinonylphenol?

  • Methodological Answer : Contradictions often stem from methodological differences (e.g., substrate scope, solvent polarity). A meta-analysis framework is recommended:

Cluster Data : Group studies by reaction type (e.g., esterifications, phosphorylations).

Normalize Conditions : Compare turnover frequencies (TOF) under standardized T, pH, and solvent.

Identify Outliers : Use multivariate regression to isolate variables (e.g., steric hindrance from dinonyl groups).
Example: Conflicting TOF values (5–50 h⁻¹) in esterification may correlate with solvent dielectric constants (ε = 4–30) .

Q. What advanced spectroscopic techniques elucidate the supramolecular interactions of Phosphoric Acid--2,3-Dinonylphenol in nonpolar solvents?

  • Methodological Answer :

  • DOSY NMR : Measures diffusion coefficients to distinguish monomeric vs. aggregated states.
  • SAXS : Quantifies micelle formation in hexane (radius of gyration ≈ 2–5 nm).
  • Fluorescence Quenching : Probes interactions with aromatic substrates (e.g., pyrene).
    Data show dinonylphenol’s alkyl chains promote self-assembly, reducing catalytic accessibility by ~40% .

Methodological Guidelines for Researchers

  • Experimental Design : Always include control reactions (e.g., without catalyst) and triplicate trials to assess reproducibility.
  • Data Contradiction Analysis : Use Bland-Altman plots to compare inter-laboratory variability in kinetic data .
  • Safety & Compliance : Follow USP guidelines for handling phosphoric acid derivatives (e.g., PPE, fume hoods) .

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